4-methyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1,3-thiazole-5-carboxamide
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Overview
Description
Scientific Research Applications
Anticancer and Anti-inflammatory Applications
One area of research focuses on the synthesis and biological evaluation of novel derivatives as anticancer and anti-5-lipoxygenase agents. A study by Rahmouni et al. (2016) outlines the synthesis of a series of compounds through condensation and treatment processes, aiming to explore their cytotoxic and 5-lipoxygenase inhibition activities. The structure-activity relationship (SAR) suggests potential therapeutic applications in cancer treatment and inflammation management Rahmouni et al., 2016.
Antimicrobial Activity
Another research direction involves the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, with an emphasis on anti-inflammatory and analgesic agents. Abu‐Hashem et al. (2020) report on compounds synthesized through a reaction process, showing significant COX-2 inhibition, analgesic, and anti-inflammatory activities. This suggests potential for developing new antimicrobial agents Abu‐Hashem et al., 2020.
Antiviral Applications
Research by El-All et al. (2016) on SARS-CoV 3C-like protease inhibitors derived from thieno[2,3‐d]‐pyrimidine derivatives indicates the potential antiviral applications of these compounds. The study reports the synthesis of thienopyrimidines and their evaluation against influenza A neuraminidase virus, highlighting the therapeutic potential of these derivatives in antiviral treatments El-All et al., 2016.
Biosynthesis and DNA Interaction
The compound and its derivatives have also been explored for their roles in biosynthesis and interaction with DNA. Research on the thiazole biosynthetic enzyme THI1 from Arabidopsis thaliana reveals insights into the enzyme's structure and potential intermediates in the thiazole biosynthesis pathway in eukaryotes Godoi et al., 2006. Additionally, studies on polyamides containing similar structures demonstrate their ability to target specific DNA sequences, offering a pathway to controlling gene expression and potential therapeutic applications Chavda et al., 2010.
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives .
Mode of Action
It’s known that similar compounds interact with their targets, causing a variety of biological activities .
Biochemical Pathways
Compounds with similar structures have been shown to possess various biological activities, affecting a broad range of biochemical pathways .
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents , which could impact their bioavailability.
Result of Action
Similar compounds have been reported to show a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Action Environment
It’s known that the efficacy of similar compounds can be influenced by various factors, including their solubility in different environments .
Properties
IUPAC Name |
4-methyl-N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5OS/c1-10-12(21-9-18-10)13(20)17-8-11-4-2-7-19(11)14-15-5-3-6-16-14/h3,5-6,9,11H,2,4,7-8H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCDJDACWMQJNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)NCC2CCCN2C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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